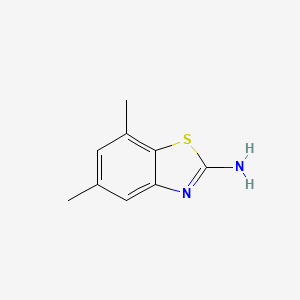

5,7-Dimethyl-1,3-benzothiazol-2-amine

Descripción general

Descripción

The compound 5,7-Dimethyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry due to its pharmacological properties. Benzothiazoles are known to exhibit activities such as central nervous system depressants, antispasmodics, antiulcer, antidermatosis, anti-inflammatories, and antihistaminics. They also have industrial applications and some derivatives have shown significant effects against cancer .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions and oxidative cyclization. For instance, the synthesis of 3,5-dimethyl and 3,7-dimethyl-4H-1,4-benzothiazines, which are closely related to 5,7-Dimethyl-1,3-benzothiazol-2-amine, is reported through the condensation of 2-amino-3-methyl/5-methylbenzenethiols with compounds containing active methylene groups in dimethylsulfoxide. This process leads to the formation of intermediate enaminoketones, which then cyclize to form the desired benzothiazine derivatives . Another related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The title compound from paper exhibits an intramolecular C—H⋯S hydrogen bond, resulting in the formation of a planar five-membered ring. This structural feature is common in benzothiazole derivatives and contributes to their chemical stability and reactivity .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including substitutions and condensations. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, the chlorine atom at the 5-position of the benzoquinone ring is substituted by an amino group in the presence of primary and secondary amines . These reactions are crucial for the modification of the benzothiazole core and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), are important for their biological activity and solubility. The pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined to be between 5.91 and 8.34 for the first protonation (on the nitrogen at the imidazole ring) and between 3.02 and 4.72 for the second protonation (on the nitrogen at the benzothiazole ring) . These values are indicative of the acidic or basic nature of the compounds and can influence their pharmacokinetic properties.

Aplicaciones Científicas De Investigación

-

n-Benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine : This is a derivative of “5,7-Dimethyl-1,3-benzothiazol-2-amine”. It has a molecular weight of 268.38 and is stored at 4°C, protected from light . The specific applications of this compound are not mentioned.

-

Benzothiazole Derivatives : Benzothiazole derivatives have been studied for their antimicrobial properties. For instance, some derivatives were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .

-

Imidazo[2,1-b][1,3]benzothiazole Derivatives : The 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine. These derivatives were confirmed by their spectroscopic characterizations .

-

n-Benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine : This is a derivative of “5,7-Dimethyl-1,3-benzothiazol-2-amine”. It has a molecular weight of 268.38 and is stored at 4°C, protected from light . The specific applications of this compound are not mentioned.

-

Benzothiazole Derivatives : Benzothiazole derivatives have been studied for their antimicrobial properties. For instance, some derivatives were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .

-

Imidazo[2,1-b][1,3]benzothiazole Derivatives : The 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine. These derivatives were confirmed by their spectroscopic characterizations .

Propiedades

IUPAC Name |

5,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPWHGBCJISNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365975 | |

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-Dimethyl-1,3-benzothiazol-2-amine | |

CAS RN |

73351-87-8 | |

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)

![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)